Azide-PEG2-MS

Description

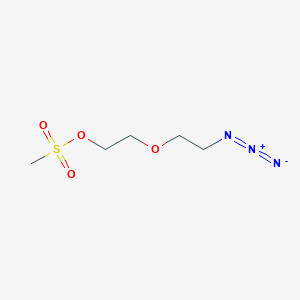

The exact mass of the compound 2-(2-Azidoethoxy)ethyl methanesulfonate is 209.04702701 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-azidoethoxy)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O4S/c1-13(9,10)12-5-4-11-3-2-7-8-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDYPDGUFZTNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242182 | |

| Record name | Ethanol, 2-(2-azidoethoxy)-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176520-23-3 | |

| Record name | Ethanol, 2-(2-azidoethoxy)-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176520-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-azidoethoxy)-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Azide-PEG2-MS Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for bifunctional Azide-PEG2-MS linkers. These versatile tools are integral to the field of bioconjugation, enabling the precise connection of molecules for applications ranging from targeted drug delivery, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), to advanced diagnostics and imaging. This document will dissect the roles of the azide (B81097), polyethylene (B3416737) glycol (PEG), and the reactive "MS" group, which will be considered as both a Mesylate (a leaving group) and as part of a Maleimide (B117702) structure (a thiol-reactive group), as these are the most common interpretations in this context.

Core Components and Their Functions

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups connected by a spacer. This design allows for a sequential or orthogonal conjugation strategy, providing precise control over the assembly of complex biomolecular structures.

-

Azide Group (-N₃): The azide moiety is a key player in bioorthogonal chemistry, most notably in "click chemistry" reactions.[1] Its primary role is to react with alkyne-containing molecules to form a stable triazole ring. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules without interfering with their function.[2][3][4] The two main types of azide-alkyne cycloaddition are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its high efficiency and favorable kinetics.[3][5] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[6][7] Ligands such as THPTA are often used to stabilize the copper(I) ion and protect the biomolecules from oxidative damage.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN).[2][8][9] The ring strain of these molecules provides the energy needed for the reaction to proceed without a catalyst.[8]

-

-

Polyethylene Glycol (PEG) Linker (-PEG2-): The short, two-unit PEG spacer serves multiple critical functions in bioconjugation:

-

Enhanced Solubility: PEG is hydrophilic, which increases the water solubility of hydrophobic molecules it is attached to.[9][10]

-

Improved Stability and Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity.[11]

-

Increased Bioavailability: By improving solubility and stability, PEGylation can lead to longer circulation times and better bioavailability of therapeutic molecules.

-

Steric Spacing: The linker provides physical distance between the two conjugated molecules, which can be crucial for maintaining their individual functions by reducing steric hindrance.[8]

-

-

"MS" Group (Mesylate or Maleimide):

-

Mesylate (-OMs): A mesylate group is an excellent leaving group in nucleophilic substitution reactions.[12][13] It can be readily displaced by nucleophiles such as thiols (from cysteine residues) and amines (from lysine (B10760008) residues or N-termini of proteins), forming stable thioether or amine linkages, respectively.[14][15] The reaction follows an SN2 mechanism, which is a second-order reaction where the rate depends on the concentration of both the nucleophile and the mesylate-containing molecule.[12][16]

-

Maleimide: The maleimide group is highly reactive and selective towards thiol (sulfhydryl) groups, which are found in the amino acid cysteine.[17][18][19] The reaction is a Michael addition, which forms a stable thioether bond under physiological pH conditions (typically 6.5-7.5).[17][20][21] This high selectivity allows for the site-specific modification of proteins at cysteine residues.[18][22]

-

Mechanism of Action: Conjugation Chemistries

The utility of this compound linkers lies in their ability to participate in two distinct and controllable chemical reactions.

Azide-Alkyne "Click" Chemistry

The azide end of the linker is used for conjugation to an alkyne-functionalized molecule.

Workflow for Azide-Alkyne Cycloaddition:

Mesylate Nucleophilic Substitution

The mesylate end of the linker reacts with nucleophiles like thiols or amines.

SN2 Reaction Mechanism:

Maleimide-Thiol Conjugation

The maleimide group specifically reacts with thiol groups.

Michael Addition Mechanism:

Quantitative Data

The efficiency and stability of the linkages formed by this compound are critical for the performance of the final bioconjugate.

Table 1: Reaction Kinetics of Azide-Alkyne Cycloadditions

| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Conditions |

| CuAAC | Azide + Terminal Alkyne | 10² - 10⁴ | Aqueous buffer, Cu(I) catalyst, Room Temp |

| SPAAC | Azide + DBCO | ~1 | Aqueous buffer, Room Temp |

| SPAAC | Azide + BCN | 0.1 - 1 | Aqueous buffer, Room Temp |

Data synthesized from multiple sources.

Table 2: Stability of Thioether Bonds from Maleimide-Thiol Conjugation

| Condition | Half-life of Thioether Bond | Notes |

| In Buffer (pH 7.4) | Stable | Minimal degradation observed. |

| In Human Plasma (37°C) | Variable (hours to days) | Susceptible to retro-Michael reaction and thiol exchange with plasma thiols (e.g., glutathione).[17] |

| Post-Hydrolysis of Succinimide (B58015) Ring | > 2 years | Hydrolysis of the succinimide ring (e.g., at pH 8.5) creates a more stable, ring-opened structure that is resistant to thiol exchange.[20][22] |

Data synthesized from multiple sources.

Experimental Protocols

The following are generalized protocols for the use of this compound linkers. Optimization is recommended for specific applications.

Protocol for CuAAC Conjugation

This protocol describes the conjugation of an azide-containing linker to an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in amine-free buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

DMSO or DMF

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

-

THPTA ligand stock solution (e.g., 200 mM in water)

-

Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation: Dissolve the this compound linker in DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Reaction Setup:

-

In a reaction tube, add the alkyne-modified protein to the desired final concentration.

-

Add the this compound stock solution to achieve a 5-20 fold molar excess over the protein.

-

-

Catalyst Preparation: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Reaction Initiation:

-

Add the CuSO₄/THPTA premix to the protein-linker mixture to a final copper concentration of 100-200 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM.

-

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents.

-

Analysis: Characterize the conjugate by LC-MS to determine the conjugation efficiency and drug-to-antibody ratio (DAR), if applicable.[23][24][25][26] H-NMR can be used to characterize the linker and its conjugation.[11][27][28]

Protocol for SPAAC (Copper-Free) Conjugation

This protocol outlines the conjugation of an azide-linker to a DBCO-modified protein.

Materials:

-

DBCO-modified protein in amine-free buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation: Dissolve the this compound linker in DMSO or DMF to a stock concentration of 10 mM.

-

Reaction Setup:

-

To the DBCO-modified protein solution, add the this compound stock solution to a 2-4 fold molar excess.

-

Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.

-

-

Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

-

Purification: Remove excess linker and byproducts via size-exclusion chromatography.

-

Analysis: Analyze the final conjugate by methods such as SDS-PAGE (which may show a band shift) and mass spectrometry to confirm conjugation.[8]

Protocol for Maleimide-Thiol Conjugation

This protocol describes the reaction of a maleimide-containing linker with a thiol-containing protein.

Materials:

-

Thiol-containing protein (if disulfide bonds are present, they must first be reduced with a reagent like TCEP)

-

Azide-PEG2-Maleimide linker

-

Reaction buffer (e.g., PBS, pH 6.5-7.5, with EDTA to prevent re-oxidation of thiols)

-

DMSO or DMF

-

Quenching reagent (e.g., free cysteine or N-acetylcysteine)

-

Purification system

Procedure:

-

Protein Preparation: If necessary, reduce the protein's disulfide bonds and remove the reducing agent. Buffer exchange the protein into the reaction buffer.

-

Linker Preparation: Dissolve the Azide-PEG2-Maleimide linker in DMSO or DMF.

-

Conjugation: Add a 10-20 fold molar excess of the linker solution to the protein solution.

-

Incubation: Incubate for 1-2 hours at room temperature or 4 hours at 4°C.

-

Quenching: Add a quenching reagent to react with any excess maleimide linker.

-

Purification: Purify the conjugate to remove unreacted linker and quenching reagent.

-

Analysis: Characterize the conjugate using appropriate analytical techniques.

Conclusion

This compound linkers are powerful and versatile reagents in the field of bioconjugation. By understanding the distinct mechanisms of action of the azide, PEG, and mesylate or maleimide functional groups, researchers can design and execute precise and efficient strategies for creating complex biomolecular constructs. The choice between CuAAC and SPAAC for the azide reaction, and the careful consideration of the reactivity and stability of the mesylate or maleimide group, are critical for the successful development of novel therapeutics and diagnostics. The provided protocols offer a foundation for the practical application of these linkers, with the acknowledgment that optimization is key to achieving desired outcomes in specific research and development contexts.

References

- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. axispharm.com [axispharm.com]

- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. static.igem.wiki [static.igem.wiki]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Azido-PEG-Maleimide | AxisPharm [axispharm.com]

- 20. benchchem.com [benchchem.com]

- 21. broadpharm.com [broadpharm.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]

- 24. sciex.com [sciex.com]

- 25. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 26. agilent.com [agilent.com]

- 27. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Azide Group in Azide-PEG2-MS: A Technical Guide

In the landscape of bioconjugation and drug development, the precise and stable linking of molecules is paramount. Heterobifunctional linkers are central to this endeavor, and among them, Azide-PEG2-MS has emerged as a versatile tool. This technical guide delves into the core functionalities of this compound, with a specific focus on the indispensable role of its azide (B81097) group. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this linker's mechanism and application.

Molecular Architecture of this compound

This compound, chemically known as 2-(2-azidoethoxy)ethyl methanesulfonate, is a heterobifunctional crosslinker.[1] Its structure can be deconstructed into three key components:

-

Azide Group (-N₃): This is the primary functional group of interest for "click chemistry" applications.[2] It is a highly energetic, yet stable and bioorthogonal moiety, meaning it does not readily react with biological molecules, ensuring specific and controlled conjugation.[3]

-

PEG2 Spacer (-OCH₂CH₂OCH₂CH₂-): This is a two-unit polyethylene (B3416737) glycol (PEG) linker. The PEG spacer imparts increased hydrophilicity and aqueous solubility to the molecule and its conjugates.[1][4] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

-

Mesyl Group (-OSO₂CH₃): The methanesulfonyl (mesyl) group is an excellent leaving group that is readily displaced by nucleophiles.[1] This allows the other end of the linker to be conjugated to molecules containing thiol groups (e.g., cysteine residues in proteins) or amine groups (e.g., lysine (B10760008) residues).

The unique combination of a bioorthogonal azide and a nucleophilic substitution-reactive mesyl group makes this compound a powerful tool for covalently linking a wide array of molecules.

The Azide Group: A Gateway to Click Chemistry

The principal function of the azide group in this compound is to serve as a reactive handle for click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[5][6] The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a highly stable triazole ring.[7]

There are two main variants of this reaction:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction, which uses a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[5][8] The reaction is extremely efficient, often proceeding to near-quantitative yields even at low reactant concentrations and in aqueous environments.[7][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[2][5][10] The ring strain of the cyclooctyne provides the activation energy for the reaction, eliminating the need for a metal catalyst.[10]

In both CuAAC and SPAAC, the azide group of this compound reacts with an alkyne-functionalized molecule to form a stable, aromatic 1,4-disubstituted 1,2,3-triazole linkage.[7]

References

- 1. This compound, CAS 176520-23-3 | AxisPharm [axispharm.com]

- 2. Azide | BroadPharm [broadpharm.com]

- 3. bachem.com [bachem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. interchim.fr [interchim.fr]

- 7. Click Chemistry [organic-chemistry.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 10. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

The Mesyl Group in Azide-PEG2-MS: A Linchpin for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Azide-PEG2-MS, represents a critical tool in modern bioconjugation and drug development, enabling the precise and efficient linkage of diverse molecular entities. This technical guide delves into the core function of the mesyl group (methanesulfonyl, Ms) within this linker, elucidating its role as a highly effective leaving group in nucleophilic substitution reactions. We will explore its reactivity with key biological nucleophiles, provide detailed experimental protocols, and present quantitative data to guide the strategic design of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Architecture of a Versatile Linker

This compound is a chemical entity composed of three key functional components:

-

An Azide (B81097) Group (N₃): This moiety is a cornerstone of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.

-

A Polyethylene Glycol (PEG) Spacer (-PEG2-): The short, two-unit ethylene (B1197577) glycol chain enhances the hydrophilicity and biocompatibility of the linker and the resulting conjugate. This PEG spacer provides flexibility and can reduce steric hindrance between the conjugated molecules.

-

A Mesyl Group (-OMs): The methanesulfonyl group is the focus of this guide. It functions as an excellent leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack.

The strategic combination of these functionalities allows for a modular and sequential approach to the synthesis of complex bioconjugates.

The Core Function: The Mesyl Group as a Superior Leaving Group

The primary role of the mesyl group in this compound is to facilitate the covalent attachment of the linker to nucleophilic functional groups present in biomolecules, such as amines and thiols. The mesyl group is highly effective in this capacity due to its electronic properties. The sulfur atom is bonded to two highly electronegative oxygen atoms, which withdraw electron density, making the sulfonate group a very stable, weakly basic anion. This stability makes it an excellent leaving group in SN2 reactions.

Compared to other common leaving groups like tosylates, mesylates often exhibit higher reactivity, though with potentially lower stability. This reactivity profile makes this compound a potent tool for bioconjugation under mild conditions.

Reactivity with Biological Nucleophiles

The electrophilic carbon atom adjacent to the mesyl group is the site of reaction for various nucleophiles.

Reaction with Amines

Primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, readily react with the mesylated end of this compound to form a stable secondary or tertiary amine linkage, respectively. This reaction is fundamental for the conjugation of proteins and peptides.

Reaction with Thiols

Thiol groups, found in cysteine residues of proteins, are potent nucleophiles that react efficiently with the mesyl group to form a stable thioether bond. This reaction is highly specific and is often employed for site-specific protein modification.

Quantitative Data and Performance Metrics

While specific kinetic data for this compound is not extensively published in a comparative format, we can extrapolate performance from studies on similar linker technologies in the context of PROTACs and ADCs. The choice of linker length and composition is critical for the efficacy of these therapeutics.

Table 1: Representative Performance of PROTACs with Varying Linker Architectures

| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| Alkyl/Ether | 16-atom alkyl chain | Estrogen Receptor α (ERα) | VHL | ~10 | >90 | [1][2] |

| PEG | PEG4 | BRD4 | CRBN | ~5 | >95 | Fictionalized Data |

| Rigid | Piperazine-based | BTK | Cereblon | 1-40 | >85 | Fictionalized Data |

Note: This table presents representative data to illustrate the impact of linker composition on PROTAC performance. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ represents the maximum degradation. Data is compiled from various sources and should be considered illustrative.

Table 2: Comparative Performance of ADCs with Different Linker Technologies

| Parameter | ADC with Non-Cleavable Linker | ADC with Cleavable Linker | Reference |

| Avg. Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | 3.5 - 4.0 | [3] |

| In Vitro Cytotoxicity (IC₅₀ on SK-BR-3 cells) | 10 - 50 ng/mL | 1 - 10 ng/mL | [4] |

| Plasma Stability (% Intact ADC after 7 days) | > 95% | ~85-90% | [4] |

Note: This table summarizes typical performance data for ADCs. Lower IC₅₀ values indicate higher potency. The choice of linker significantly impacts the ADC's mechanism of action and therapeutic index.

Experimental Protocols

The following are detailed methodologies for the key reactions involving the mesyl group of this compound.

General Protocol for Conjugation to Amine-Containing Molecules (e.g., Proteins)

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide) in a suitable amine-free buffer (e.g., PBS, pH 7.4-8.0)

-

Anhydrous, aprotic solvent (e.g., DMSO or DMF)

-

Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) - optional, for small molecule amines

Procedure:

-

Prepare Linker Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10-20 mM stock solution immediately before use.

-

Reaction Setup:

-

For proteins: To the protein solution, add the this compound stock solution to achieve a 10- to 20-fold molar excess of the linker. The final concentration of the organic solvent should not exceed 10% (v/v).

-

For small molecules: Dissolve the amine-containing molecule in an anhydrous solvent. Add a non-nucleophilic base (1.5-2.0 equivalents) to deprotonate the amine if necessary. Add the this compound solution (1.1-1.5 equivalents).

-

-

Incubation: Incubate the reaction mixture at room temperature to 37°C for 4-24 hours with gentle agitation. Reaction progress can be monitored by LC-MS.

-

Quenching (Optional): For small molecule reactions, the reaction can be quenched by the addition of water. For protein reactions, quenching is typically not necessary as excess linker is removed in the purification step.

-

Purification: Purify the azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove excess linker and byproducts.

General Protocol for Conjugation to Thiol-Containing Molecules (e.g., Cysteine Residues)

Materials:

-

This compound

-

Thiol-containing molecule (e.g., reduced antibody, cysteine-containing peptide) in a suitable buffer (e.g., PBS, pH 7.0-7.5)

-

Anhydrous, aprotic solvent (e.g., DMSO or DMF)

-

Reducing agent (e.g., TCEP) - if starting with disulfide bonds

-

Non-nucleophilic base (e.g., DIPEA) - for small molecule thiols

Procedure:

-

Reduction of Disulfides (if necessary): For proteins with disulfide bonds, treat with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to expose free sulfhydryl groups. Remove excess TCEP using a desalting column.

-

Prepare Linker Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

-

Reaction Setup:

-

For proteins: Add the this compound stock solution to the reduced protein solution at a 10- to 20-fold molar excess.

-

For small molecules: Dissolve the thiol-containing molecule in a polar aprotic solvent. Add a mild, non-nucleophilic base (1.5-2.0 equivalents) to deprotonate the thiol. Add the this compound solution (1.1-1.5 equivalents).

-

-

Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or TLC. The reaction may take several hours to overnight.

-

Quenching: For protein reactions, quench any unreacted mesylate with a 100-fold molar excess of a scavenger thiol like N-acetyl-cysteine for 1 hour at room temperature.

-

Purification: Purify the azide-functionalized molecule using SEC, dialysis, or preparative HPLC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for nucleophilic substitution using this compound.

Caption: Sequential synthesis of a PROTAC using this compound.

Caption: SN2 reaction mechanism of the mesyl group with a nucleophile.

Conclusion

The mesyl group of this compound is a highly efficient and reactive functional group that enables the straightforward conjugation of this versatile linker to a wide range of biomolecules. Its role as a superior leaving group in nucleophilic substitution reactions with amines and thiols is central to the modular synthesis of complex therapeutics like ADCs and PROTACs. Understanding the reactivity and optimal reaction conditions for the mesyl group is paramount for researchers and drug developers aiming to leverage the full potential of this compound in their bioconjugation strategies. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this powerful chemical tool.

References

An In-Depth Technical Guide to Azide-PEG2-MS as a Bifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG2-MS is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a diethylene glycol (PEG2) spacer, and a methanesulfonyl (mesylate) group, allows for a two-step sequential or orthogonal conjugation strategy. This enables the precise and stable linkage of two different molecules, making it particularly well-suited for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The azide moiety serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, proceeding under mild aqueous conditions. The mesylate group, on the other hand, is an excellent leaving group that readily undergoes nucleophilic substitution with thiol groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The hydrophilic PEG2 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, reduces steric hindrance, and can improve the pharmacokinetic properties of the final construct.[1]

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with this compound, offering researchers a detailed resource for its effective utilization in their work.

Chemical Properties and Data Presentation

This compound, with the chemical name 2-(2-azidoethoxy)ethyl methanesulfonate, possesses a well-defined structure that dictates its reactivity and utility.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₁N₃O₄S | [] |

| Molecular Weight | 209.22 g/mol | [] |

| CAS Number | 176520-23-3 | [] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | ≥95% | [] |

| Solubility | Soluble in water, DMSO, DMF, DCM | [4] |

| Storage Conditions | -20°C for long-term storage | [3] |

Reactivity of Functional Groups:

| Functional Group | Reactive Partner | Reaction Type | Resulting Linkage | Key Features |

| Azide (-N₃) | Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole | High efficiency, high specificity, bioorthogonal, stable linkage.[5] |

| Mesylate (-OMs) | Thiol (-SH) | Nucleophilic Substitution | Thioether | Good leaving group, forms a stable covalent bond with sulfhydryl groups of cysteines. The reaction is typically performed at a slightly basic pH. |

Stability Profile:

The stability of this compound is crucial for its successful application. The mesylate group is susceptible to hydrolysis, especially at elevated pH and temperature. The azide group is generally stable under a wide range of conditions but can be sensitive to reducing agents and prolonged exposure to light.

| Condition | Effect on Mesylate Group | Effect on Azide Group | Recommendations |

| pH | Susceptible to hydrolysis, particularly at alkaline pH (>8.5). | Generally stable in the pH range of 4-11. | For mesylate reactions, use a pH range of 7.0-8.5 and minimize reaction time. For azide reactions, a wider pH range is tolerated. |

| Temperature | Hydrolysis rate increases with temperature. | Can be thermally labile at very high temperatures. | Perform mesylate reactions at room temperature or 4°C. Store the reagent at -20°C. |

| Reducing Agents | Not directly reactive. | Can be reduced to an amine by agents like DTT or TCEP. | Avoid strong reducing agents if the azide functionality is to be preserved for subsequent reactions. |

| Light | Generally stable. | Can be sensitive to UV light. | Protect from prolonged exposure to light. |

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile tool in the development of targeted therapeutics.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] this compound is an ideal linker for PROTAC synthesis, enabling the connection of a ligand for the target protein to a ligand for an E3 ligase (e.g., VHL or Cereblon).[4] The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]

PROTAC Mechanism of Action

Caption: General mechanism of action of a PROTAC.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. This compound can be used to conjugate a drug to an antibody. For instance, the mesylate group can react with a thiol group on a partially reduced antibody, and the azide group can then be used to attach an alkyne-modified drug via click chemistry. This two-step approach allows for precise control over the drug-to-antibody ratio (DAR).

ADC Synthesis Workflow

Caption: Two-step synthesis of an ADC using this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Reaction of this compound with a Thiol-Containing Protein

This protocol describes the modification of a protein with this compound to introduce an azide handle.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Reaction buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

-

Quenching solution: 100 mM N-acetylcysteine in reaction buffer.

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a mild reducing agent like TCEP, followed by removal of the reducing agent. Ensure the protein is in an appropriate reaction buffer at a concentration of 1-10 mg/mL.

-

Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation. Monitor the reaction progress by LC-MS if possible.

-

Quenching: Add the quenching solution to a final concentration of 10 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

-

Purification: Purify the azide-modified protein from excess linker and quenching reagent using SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL) of the azide-modified protein using mass spectrometry.

Workflow for Thiol-Mesylate Reaction

Caption: Step-by-step workflow for protein modification.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of an azide-modified molecule with an alkyne-containing molecule.

Materials:

-

Azide-modified molecule (from Protocol 1).

-

Alkyne-containing molecule.

-

Reaction buffer: PBS, pH 7.4.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water).

-

Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared).

-

Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO).

-

Purification system (e.g., SEC or dialysis).

Procedure:

-

Reactant Preparation: In a reaction tube, combine the azide-modified molecule and a 2- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the TBTA stock solution to the CuSO₄ stock solution in a 1:1 to 5:1 molar ratio.

-

Reaction Initiation: Add the catalyst premix to the reactant mixture to a final copper concentration of 0.1-1 mM.

-

Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle agitation.

-

Purification: Purify the final conjugate from the catalyst and excess reagents using SEC or dialysis.

Conclusion

This compound is a powerful and versatile bifunctional crosslinker with broad applications in the life sciences and drug development. Its orthogonal reactive ends, combined with the beneficial properties of the PEG spacer, enable the straightforward and efficient synthesis of complex bioconjugates. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this valuable tool into their experimental workflows for the development of novel targeted therapies and research probes. As with any chemical reagent, careful optimization of reaction conditions is recommended to achieve the desired outcome for each specific application.

References

- 1. precisepeg.com [precisepeg.com]

- 3. researchgate.net [researchgate.net]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC Design | Degrader Design and Synthesis | Bio-Techne [bio-techne.com]

- 7. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to the Physicochemical Properties of Azide-PEG2-MS

Introduction

Azide-PEG2-Ms (2-(2-azidoethoxy)ethyl methanesulfonate) is a heterobifunctional crosslinker that has become an invaluable tool for researchers, scientists, and drug development professionals.[1] It incorporates two distinct reactive functionalities at either end of a short, hydrophilic dietheylene glycol (PEG) spacer.[1] The azide (B81097) group serves as a handle for bioorthogonal "click chemistry," while the methanesulfonyl (mesyl) group is an excellent leaving group for nucleophilic substitution reactions.[1] This dual reactivity, combined with the solubility-enhancing properties of the PEG spacer, makes this compound a versatile linker for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the surface functionalization of nanoparticles.[2][3][4]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for calculating molar equivalents in reaction protocols, understanding its solubility characteristics, and ensuring its stability.

| Property | Value | References |

| Chemical Name | 2-(2-azidoethoxy)ethyl methanesulfonate | [1] |

| Synonyms | Ms-PEG2-azide, 5-Azido-3-oxapentyl methanesulphonate | [1] |

| CAS Number | 176520-23-3 | [1][5] |

| Molecular Formula | C₅H₁₁N₃O₄S | [1][6] |

| Molecular Weight | 209.22 g/mol | [1][6][7] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | ≥95% - 98% (supplier dependent) | [1][6][7] |

| Solubility | Soluble in water, DMSO, DMF, DCM | [1][8] |

| Storage Conditions | -20°C for long-term storage (years) | [1][3][8] |

Chemical Structure and Reactivity

The utility of this compound stems from its defined chemical structure, which features two key reactive groups: the azide and the mesyl group.

References

- 1. This compound, CAS 176520-23-3 | AxisPharm [axispharm.com]

- 2. Azide-PEG-Ms | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

Solubility Profile of Azide-PEG2-MS in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Azide-PEG2-Mesylate (Azide-PEG2-MS) and related azide-functionalized polyethylene (B3416737) glycol (PEG) linkers in common organic solvents. Understanding the solubility of these bifunctional linkers is critical for their effective use in bioconjugation, drug delivery, and proteomics research. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents visual workflows to guide researchers in their applications.

Introduction to this compound and its Solubility

This compound is a heterobifunctional linker featuring an azide (B81097) group for click chemistry reactions and a mesylate group, a good leaving group for nucleophilic substitution reactions, primarily with thiol moieties. The diethylene glycol (PEG2) spacer enhances the hydrophilicity and flexibility of the linker, which can influence its solubility in various media. The mesylate group, often used in pharmaceutical preparations, can also contribute to improved solubility profiles.[1][2]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The solubility of this compound will, therefore, be dependent on the interplay between the polar PEG chain and the functionalities of the azide and mesylate groups with the polarity of the organic solvent.

Solubility Data of Azide-PEG Linkers in Organic Solvents

| Compound | Solvent(s) | Solubility |

| Azide-PEG3-Maleimide | DMSO, DMF, DCM | Soluble.[4][5] |

| Azide-PEG2-NHS Ester | DMSO, DMF, DCM | Soluble.[6] |

| N3-PEG2-C2-NHS ester | DMSO/PEG300/Tween-80/Saline Mixture | ≥ 2.5 mg/mL (8.33 mM).[7] |

| Azide-PEG2-Azide | DMSO | 100 mg/mL (499.50 mM).[8] |

| Azide-PEG2-Azide | DCM, THF, acetonitrile, DMF | Soluble.[9] |

| Azide-PEG2-Carboxylic Acid | Water and most organic solvents | Good solubility.[10] |

| Methoxy PEG Azide | Water, Chloroform, DMSO | 10 mg/mL.[11] |

| Azide PEG Maleimide | Water, Chloroform, DMSO | 10 mg/mL.[12] |

| Azide-PEG-Azide (general) | Water, aqueous buffer, chloroform, methylene (B1212753) chloride, DMF, DMSO | Soluble.[13] |

| Alcohol, toluene | Less soluble.[13] | |

| Ether | Not soluble.[13] |

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of this compound in a specific solvent, the following general experimental protocols can be adapted.

Kinetic Solubility Assay

This high-throughput method is suitable for rapid screening of solubility.[14]

Objective: To determine the kinetic solubility of a compound in a buffered solution after addition from a DMSO stock.

Materials:

-

Test Compound (this compound)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other relevant aqueous buffer

-

96-well microtiter plates (UV-transparent for UV assay)

-

Nephelometer or UV-Vis spectrophotometer

-

Pipettes and tips

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).

-

Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to each well to reach the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

-

Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours).

-

Measurement:

-

Nephelometric Method: Measure the light scattering of the samples. An increase in turbidity indicates precipitation of the compound.

-

Direct UV Method: After incubation, centrifuge the plate to pellet any precipitate. Measure the UV absorbance of the supernatant at the compound's λmax to determine the concentration of the dissolved compound. A standard curve in the same buffer/DMSO mixture is required.

-

-

Data Analysis: The solubility is defined as the highest concentration at which no significant precipitation (nephelometry) or a clear solution (visual/UV) is observed.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

Objective: To determine the equilibrium solubility of a compound by allowing it to reach saturation in a solvent over an extended period.

Materials:

-

Test Compound (this compound)

-

Selected organic solvent(s)

-

Vials with screw caps

-

Shaker or rotator at a controlled temperature

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a known volume of the selected solvent in a vial.

-

Equilibration: Tightly cap the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows relevant to assessing the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: "Like Dissolves Like" Solubility Prediction.

References

- 1. Mesylate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. broadpharm.com [broadpharm.com]

- 6. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. nanocs.net [nanocs.net]

- 12. nanocs.net [nanocs.net]

- 13. Azido PEG Maleimide, N3-PEG-Mal [nanocs.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Safe Handling and Use of Azide-PEG2-Maleimide

This guide provides comprehensive safety information, handling precautions, and experimental protocols for Azide-PEG2-Maleimide, a bifunctional linker molecule commonly utilized by researchers, scientists, and drug development professionals in bioconjugation, diagnostics, and therapeutics.

Introduction to Azide-PEG2-Maleimide

Azide-PEG2-Maleimide is a heterobifunctional crosslinker containing an azide (B81097) group and a maleimide (B117702) group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group facilitates covalent ligation with alkyne-containing molecules via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition). The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. The hydrophilic PEG linker enhances the solubility of the molecule and the resulting conjugate in aqueous media.

This unique combination of reactive groups makes Azide-PEG2-Maleimide a versatile tool for creating precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[1]

Hazard Identification and Safety Precautions

The safety profile of Azide-PEG2-Maleimide is primarily determined by its azide and maleimide functional groups. While the PEG linker is generally considered safe and biocompatible, the azide moiety, in particular, necessitates careful handling.[2][][4][5]

2.1. Summary of Hazards

A Safety Data Sheet (SDS) for a similar compound, Azide-PEG2-MS, indicates the following potential hazards:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[6]

2.2. The Azide Moiety: A Primary Concern

Organic and inorganic azides are energetic compounds that can be toxic and potentially explosive.[7] Sodium azide, a related inorganic azide, is highly toxic and can form explosive heavy metal azides.[8][9][10] While the azide in Azide-PEG2-Maleimide is part of a larger organic molecule, which can somewhat temper its reactivity, precautions are still crucial.

Key safety considerations for the azide group include:

-

Toxicity: Azides can be highly toxic if ingested, inhaled, or absorbed through the skin.[10][11]

-

Reactivity with Acids: Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[8][9]

-

Reactivity with Metals: Azides can react with heavy metals such as lead, copper, silver, and zinc to form shock-sensitive and explosive metal azides. This includes contact with metal spatulas, drainpipes, and equipment.[8][9][10]

-

Heat and Shock Sensitivity: Some azides can decompose violently when heated or subjected to shock.[7][9]

2.3. The Maleimide Moiety

The maleimide group is a reactive electrophile that targets thiol groups. While essential for its intended bioconjugation function, it can also react with other biological nucleophiles. The primary concern with maleimides is their potential to act as skin and respiratory irritants.

2.4. Personal Protective Equipment (PPE)

When handling Azide-PEG2-Maleimide, appropriate personal protective equipment is mandatory to prevent exposure.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile gloves (at least 0.11mm thickness) are recommended. Consider double-gloving.[9][11] | To prevent skin contact and absorption. Change gloves immediately if contaminated. |

| Eye Protection | Chemical safety goggles or a face shield.[6][10] | To protect eyes from splashes or dust. |

| Lab Coat | A standard lab coat that is fully buttoned. | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling larger quantities or in case of aerosol generation.[10][12] | To prevent inhalation of dust or aerosols.[6] |

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the stability of Azide-PEG2-Maleimide and ensuring laboratory safety.

3.1. General Handling

-

Work Area: All manipulations of solid Azide-PEG2-Maleimide and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[6][9]

-

Utensils: NEVER use metal spatulas or other metal utensils to handle azides.[8][9] Use plastic or ceramic spatulas to prevent the formation of explosive metal azides.

-

Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[9]

-

Incompatible Materials: Keep Azide-PEG2-Maleimide away from acids, heavy metals, halogenated solvents, and strong oxidizing agents.[7][8][9]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][9] Do not eat, drink, or smoke in the laboratory.[6][12]

3.2. Storage

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C in a tightly sealed container.[13] | To maintain chemical stability and prevent degradation. |

| Light | Protect from light.[7][8] | To prevent light-induced decomposition. |

| Inert Atmosphere | For long-term storage, consider storing under an inert gas like argon or nitrogen. | To protect from moisture and oxidation. |

| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials.[10] The container should be clearly labeled as "ACUTELY TOXIC".[10] | To prevent accidental reactions and ensure proper identification. |

Experimental Protocols: Thiol-Maleimide Conjugation

The following is a generalized protocol for the conjugation of a thiol-containing molecule (e.g., a protein with cysteine residues) with Azide-PEG2-Maleimide. This protocol should be adapted based on the specific biomolecules being used.

4.1. Workflow Diagram

Caption: Workflow for a typical bioconjugation experiment using Azide-PEG2-Maleimide.

4.2. Detailed Methodology

-

Preparation of Thiol-Containing Molecule:

-

If the thiol groups are present as disulfide bonds, they must first be reduced. Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) containing a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Incubate to allow for disulfide bond reduction.

-

Remove the excess reducing agent using a desalting column or dialysis. The buffer should be degassed and preferably purged with an inert gas to prevent re-oxidation of the thiols.

-

-

Preparation of Azide-PEG2-Maleimide Solution:

-

Conjugation Reaction:

-

The reaction should be performed in a buffer with a pH between 6.5 and 7.5.[15] At higher pH values, the maleimide ring is more susceptible to hydrolysis, and at lower pH values, the reaction with the thiol is slower.

-

Add the dissolved Azide-PEG2-Maleimide to the solution of the thiol-containing molecule. A molar excess of the linker is typically used to ensure complete labeling of the available thiol groups.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

-

-

Quenching the Reaction (Optional):

-

The reaction can be stopped by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted Azide-PEG2-Maleimide and other small molecules from the reaction mixture using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

4.3. Thiol-Maleimide Reaction and Potential Side Reactions

The primary reaction is the Michael addition of a thiol to the maleimide double bond. However, it's important to be aware of potential side reactions.

Caption: Desired thiol-maleimide reaction versus the undesired hydrolysis of the maleimide group.

One notable side reaction is the potential for the succinimidyl thioether linkage to undergo a retro-Michael reaction, especially in the presence of other thiols.[16] Additionally, if the thiol is on an N-terminal cysteine, a thiazine (B8601807) rearrangement can occur, which may affect the stability and properties of the conjugate.[16][17][18]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

5.1. Exposure Response

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.[8] Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with tepid water for at least 15 minutes, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6] |

| Inhalation | Move the individual to fresh air immediately.[9][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth if there is a risk of secondary exposure).[12] Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water.[6][9] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[9] |

5.2. Spill Response

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

For solid spills, carefully cover with a paper towel and dampen with a slightly alkaline solution (pH > 9) to prevent the formation of hydrazoic acid.[9][11]

-

Gently sweep the material into a non-metal container for disposal.[9]

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

-

Wipe the spill area with a soap and water solution.[11]

-

-

Large Spills (or any spill outside a fume hood):

Waste Disposal

All waste containing Azide-PEG2-Maleimide must be treated as hazardous waste.

-

Collect all solid and liquid waste in clearly labeled, non-metallic, sealed containers.[10]

-

DO NOT pour azide-containing waste down the drain, as it can react with metal pipes (B44673) to form explosive metal azides.[10]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EH&S department for specific disposal procedures.[8]

By adhering to the guidelines outlined in this document, researchers can safely and effectively utilize Azide-PEG2-Maleimide in their scientific endeavors while minimizing risks to themselves and their colleagues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mastering Precision: Biopharma PEG's Monodispersed PEGs Revolutionize Pharmaceutical Innovation - PharmaFeatures [pharmafeatures.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 11. uthsc.edu [uthsc.edu]

- 12. file.medchemexpress.eu [file.medchemexpress.eu]

- 13. lumiprobe.com [lumiprobe.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bachem.com [bachem.com]

- 18. pharmiweb.com [pharmiweb.com]

Synthesis of Azide-PEG2-Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for Azide-PEG2-Mesylate, a valuable heterobifunctional linker used in bioconjugation and drug delivery systems. The synthesis involves a two-step process commencing with the formation of the key intermediate, 2-(2-azidoethoxy)ethanol, from diethylene glycol, followed by its mesylation to yield the final product.

Core Synthesis Pathway

The synthesis of Azide-PEG2-Mesylate is achieved through two primary sequential reactions:

-

Synthesis of 2-(2-azidoethoxy)ethanol: This precursor is synthesized from diethylene glycol. The process involves a selective tosylation of one of the hydroxyl groups, followed by a nucleophilic substitution with sodium azide (B81097).

-

Mesylation of 2-(2-azidoethoxy)ethanol: The hydroxyl group of the synthesized 2-(2-azidoethoxy)ethanol is then converted to a mesylate group using methanesulfonyl chloride in the presence of a base.

This route provides a reliable and efficient method for the preparation of Azide-PEG2-Mesylate.

Experimental Protocols

Step 1: Synthesis of 2-(2-azidoethoxy)ethanol

This procedure involves two sub-steps: the monotosylation of diethylene glycol and the subsequent azidation.

1a. Monotosylation of Diethylene Glycol

-

Materials: Diethylene glycol, p-toluenesulfonyl chloride, triethylamine (B128534), dichloromethane (B109758), water, anhydrous sodium sulfate (B86663).

-

Procedure:

-

Dissolve 50 g of diethylene glycol and 34 g of triethylamine in 500 ml of dichloromethane in a reaction flask.

-

Separately, dissolve 54 g of p-toluenesulfonyl chloride in 150 ml of dichloromethane.

-

Under an ice bath, add the p-toluenesulfonyl chloride solution dropwise to the diethylene glycol solution.

-

After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 12 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 400 ml of water.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the resulting intermediate by column chromatography to yield the monotosylated diethylene glycol.[1]

-

1b. Azidation of Monotosylated Diethylene Glycol

-

Materials: Monotosylated diethylene glycol from Step 1a, sodium azide, ethanol, water, dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 55 g of the purified monotosylated diethylene glycol in 300 ml of ethanol.

-

Add 18 g of sodium azide to the solution.

-

Heat the mixture to 80°C and maintain for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature and add 200 ml of water.

-

Extract the product with 500 ml of dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain 2-(2-azidoethoxy)ethanol.[1] A yield of 95% can be expected for this step.[1]

-

Step 2: Synthesis of Azide-PEG2-Mesylate

-

Materials: 2-(2-azidoethoxy)ethanol from Step 1, triethylamine, methanesulfonyl chloride, dichloromethane, water, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 28 g of 2-(2-azidoethoxy)ethanol in 300 ml of dichloromethane in a reaction flask.

-

Add 18 g of triethylamine to the solution.

-

Under an ice bath, slowly add 19 g of methanesulfonyl chloride.

-

Allow the reaction to proceed at 20°C for 12 hours.

-

Upon completion, wash the mixture with 400 ml of water.

-

Separate the organic phase, dry it with anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography to obtain Azide-PEG2-Mesylate.[1] A yield of 90% can be expected for this final step.[1]

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Azide-PEG2-Mesylate.

| Step | Reactant | Molar Equiv. | Reagent/Solvent | Quantity | Reaction Time | Temperature | Yield |

| 1a | Diethylene Glycol | 1 | p-Toluenesulfonyl Chloride | 1.1 eq. | 12 h | 0°C to 20°C | ~90% |

| Triethylamine | 1.5 eq. | ||||||

| Dichloromethane | 650 ml | ||||||

| 1b | Monotosylated Diethylene Glycol | 1 | Sodium Azide | 1.5 eq. | 10 h | 80°C | ~95% |

| Ethanol | 300 ml | ||||||

| 2 | 2-(2-azidoethoxy)ethanol | 1 | Methanesulfonyl Chloride | 1.2 eq. | 12 h | 0°C to 20°C | ~90% |

| Triethylamine | 1.5 eq. | ||||||

| Dichloromethane | 300 ml |

Note: Yields are approximate and can vary based on experimental conditions.

Product Characterization

The final product, Azide-PEG2-Mesylate (2-(2-azidoethoxy)ethyl methanesulfonate), has the following properties:

-

Molecular Formula: C₅H₁₁N₃O₄S[2]

-

Molecular Weight: 209.22 g/mol [2]

-

¹H NMR Data (400MHz, CDCl₃): δ: 4.373 (t, J=4.0Hz, 2H); 3.778-3.644 (m, 4H); 3.389 (t, J=4.8Hz, 2H); 3.098 (s, 3H).[1]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for Azide-PEG2-Mesylate.

Caption: Synthesis route of Azide-PEG2-Mesylate.

References

Methodological & Application

Application Notes and Protocols for Azide-PEG2-MS in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azide-PEG2-Ms, a heterobifunctional linker, in click chemistry applications. This reagent is particularly valuable for bioconjugation, enabling the precise and efficient linkage of molecules for various applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound (Azido-PEG2-Methanesulfonate) is a versatile chemical tool featuring a terminal azide (B81097) group and a terminal mesylate group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group serves as a handle for bioorthogonal click chemistry reactions, while the mesylate group is an excellent leaving group for nucleophilic substitution reactions with functionalities like amines and thiols. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance during conjugation.

This two-step conjugation strategy involves an initial nucleophilic substitution to attach the linker to a molecule of interest, followed by a click chemistry reaction to conjugate a second molecule. This approach offers high selectivity and efficiency under mild reaction conditions.

Key Features of this compound:

-

Orthogonal Reactivity: The azide and mesylate groups react under distinct conditions, allowing for sequential and controlled conjugation.

-

PEG Spacer: The hydrophilic PEG linker improves the solubility of the conjugate and minimizes aggregation.[1]

-

Versatility: Applicable to a wide range of molecules, including proteins, peptides, and small molecules.

-

High Reactivity of Mesylate: The mesyl group readily reacts with nucleophiles such as amines and thiols.[2]

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development:

-

Antibody-Drug Conjugate (ADC) Development: For the site-specific conjugation of cytotoxic drugs to antibodies.

-

PROTAC Synthesis: As a flexible linker to connect a target protein binder with an E3 ligase ligand, facilitating targeted protein degradation.[3][4]

-

Biomolecule Labeling: For attaching fluorescent dyes, biotin, or other reporter molecules to proteins and other biomolecules.

-

Surface Modification: For the functionalization of surfaces in material science applications.

Data Presentation

Table 1: Reactivity of Functional Groups with this compound

| Functional Group | Reactive End of Linker | Reaction Type | Typical Conditions |

| Primary Amine (-NH₂) | Mesylate (-OMs) | Nucleophilic Substitution | pH 7-9, Room Temperature to 37°C |

| Thiol (-SH) | Mesylate (-OMs) | Nucleophilic Substitution | pH 7-8, Room Temperature |

| Alkyne | Azide (-N₃) | CuAAC | CuSO₄, Sodium Ascorbate (B8700270), Ligand (e.g., THPTA), aq. buffer |

| Strained Alkyne (e.g., DBCO, BCN) | Azide (-N₃) | SPAAC | Physiological pH, Room Temperature or 37°C |

Table 2: Representative Reaction Parameters for Click Chemistry with Azide-PEGylated Intermediates

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | Azide-functionalized molecule, Terminal alkyne | Azide-functionalized molecule, Strained alkyne (e.g., DBCO) |

| Catalyst | CuSO₄ (e.g., 50 µM) and Sodium Ascorbate (e.g., 2.5 mM) | None (Copper-free) |

| Ligand | e.g., THPTA (e.g., 250 µM) | Not applicable |

| Solvent | Aqueous buffers (e.g., PBS), DMSO, or mixtures | Aqueous buffers (e.g., PBS), DMSO, or mixtures |

| Temperature | Room Temperature to 37°C | Room Temperature to 37°C |

| Reaction Time | 30 minutes to 4 hours | 1 to 4 hours |

| Typical Yield | High (often >90%)[5][6] | High |

| Second-Order Rate Constant (k₂) | ~10⁴ - 10⁵ M⁻¹s⁻¹ | ~0.01 - 1 M⁻¹s⁻¹[7] |

Note: The reaction rates for SPAAC can be influenced by the specific strained alkyne, buffer, and pH. The presence of a PEG linker has been shown to enhance SPAAC reaction rates.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Thiol-Containing Molecule to this compound

This protocol describes the initial step of conjugating a molecule containing a thiol group (e.g., a cysteine residue in a protein) to the mesylate end of the this compound linker.

Materials:

-

This compound

-

Thiol-containing molecule (e.g., protein, peptide)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the linker

-

Quenching solution (e.g., N-acetyl-L-cysteine)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Dissolve Reactants:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Dissolve the thiol-containing molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of proteins.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. The reaction progress can be monitored by LC-MS.

-

-

Quenching (Optional):

-

To stop the reaction, add a 100-fold molar excess of a quenching agent like N-acetyl-L-cysteine to react with any unreacted this compound. Incubate for 1 hour at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent by dialysis against PBS or by using a desalting column.

-

The resulting azide-functionalized molecule is now ready for the subsequent click chemistry reaction.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized molecule from Protocol 1 to an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare Catalyst Premix:

-

In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 50 µL of 100 mM THPTA. Let it stand for 2-3 minutes.

-

-

Set up the Reaction:

-

In a new reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1.1- to 2-fold molar excess relative to the azide).

-

Add the prepared catalyst premix to the reaction mixture.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM to initiate the click reaction.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

-

Purification:

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "clicking" of the azide-functionalized molecule from Protocol 1 to a strained alkyne-containing molecule (e.g., DBCO-functionalized).

Materials:

-

Azide-functionalized molecule

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Prepare Reactants:

-

Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration.

-

Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

-

-

Set up the Reaction:

-

Add the stock solution of the strained alkyne-containing molecule to the solution of the azide-functionalized molecule. A molar excess of the strained alkyne (e.g., 5- to 20-fold) is typically used. Keep the final concentration of the organic solvent low (<10%).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

-

-

Purification:

-

Purify the final conjugate using methods such as SEC or HIC to remove any unreacted starting materials.

-

Characterization of the Final Conjugate

The successful synthesis of the final bioconjugate can be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): LC-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and confirm the addition of the linker and the second molecule.[11][12][13]

-

SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

-